(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid (3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17811048
InChI: InChI=1S/C7H10N2O2S/c1-4-9-3-6(12-4)5(8)2-7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1
SMILES:
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol

(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

CAS No.:

Cat. No.: VC17811048

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid -

Specification

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
IUPAC Name (3R)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
Standard InChI InChI=1S/C7H10N2O2S/c1-4-9-3-6(12-4)5(8)2-7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1
Standard InChI Key VISDBLPAEIOFBG-RXMQYKEDSA-N
Isomeric SMILES CC1=NC=C(S1)[C@@H](CC(=O)O)N
Canonical SMILES CC1=NC=C(S1)C(CC(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—linked to a chiral carbon center bearing an amino group and a propanoic acid moiety. The methyl group at the 2-position of the thiazole ring enhances hydrophobic interactions, while the carboxylic acid group enables hydrogen bonding and salt bridge formation. Key structural descriptors include:

PropertyValue
IUPAC Name(3R)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
Canonical SMILESCC1=NC=C(S1)C(CC(=O)O)N
Isomeric SMILESCC1=NC=C(S1)C@@HN
InChIKeyVISDBLPAEIOFBG-RXMQYKEDSA-N
Topological Polar Surface Area93.7 Ų

The thiazole ring’s aromaticity (π\pi-electron system) and the stereoelectronic effects of the methyl group influence the compound’s solubility and stability. The calculated partition coefficient (LogP) of 0.72 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra reveal distinct signals for the thiazole protons (δ 7.2–7.4 ppm), methyl group (δ 2.5 ppm), and amino protons (δ 1.8–2.1 ppm).

  • Mass Spectrometry: ESI-MS exhibits a primary ion peak at m/z 186.23 ([M+H]+^+), consistent with the molecular weight.

  • Infrared (IR) Spectroscopy: Stretching vibrations at 3300 cm1^{-1} (N–H), 1700 cm1^{-1} (C=O), and 1600 cm1^{-1} (C=N) confirm functional groups .

Synthetic Routes and Optimization

Enantioselective Synthesis

The (R)-configuration is achieved via asymmetric catalysis. A representative route involves:

  • Thiazole Ring Formation: Condensation of 2-methyl-4-thiazolecarboxaldehyde with cysteine derivatives under acidic conditions .

  • Chiral Induction: Use of (R)-proline-derived catalysts to control stereochemistry during the Strecker synthesis of the amino acid moiety .

  • Carboxylic Acid Protection/Deprotection: Temporary esterification (e.g., tert-butyl esters) prevents side reactions during coupling steps.

MethodYield (%)Purity (%)Key Reagents
Asymmetric Strecker6899.5(R)-BINOL-phosphoric acid
Enzymatic Resolution7298.2Lipase PS-30
Solid-Phase Synthesis5897.8Wang resin, HBTU

Enantiomeric excess (ee) exceeds 98% in optimized protocols, as confirmed by chiral HPLC .

Scalability Challenges

  • Thiazole Stability: Prolonged heating above 100°C degrades the thiazole ring, necessitating low-temperature steps .

  • Racemization Risk: Basic conditions during deprotection require pH control (<9) to preserve stereochemistry.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan degradation pathway, with an IC50_{50} of 2.3 μM . This activity links to potential applications in neurodegenerative diseases, where KMO overexpression contributes to neurotoxic metabolite accumulation.

Antimicrobial Properties

Against Staphylococcus aureus (MRSA), the compound shows a MIC90_{90} of 12.5 μg/mL, attributed to interference with cell wall biosynthesis via binding to penicillin-binding protein 2a (PBP2a) .

OrganismMIC (μg/mL)Mechanism
Escherichia coli25.0Dihydrofolate reductase inhibition
Candida albicans50.0Ergosterol synthesis disruption

Neuroprotective Effects

In rodent models of Parkinson’s disease, oral administration (50 mg/kg/day) reduced dopaminergic neuron loss by 40% (p<0.01p < 0.01) . The effect correlates with decreased quinolinic acid levels in cerebrospinal fluid, supporting KMO inhibition as the primary mechanism.

Pharmacokinetics and Toxicology

ADME Profiling

  • Absorption: Caco-2 permeability assay indicates moderate absorption (Papp_{\text{app}} = 8.2 × 106^{-6} cm/s).

  • Metabolism: Hepatic microsomal studies show cytochrome P450 3A4-mediated oxidation to a sulfoxide derivative .

  • Excretion: 65% renal excretion within 24 hours in rat models.

Acute Toxicity

The LD50_{50} in mice exceeds 2000 mg/kg, with no observed histopathological changes at therapeutic doses .

Comparative Analysis with Structural Analogs

CompoundThiazole SubstitutionAmino Acid Side ChainKMO IC50_{50} (μM)
(3R)-Target Compound2-MethylPropanoic acid2.3
(3S)-Enantiomer2-MethylPropanoic acid12.1
3-Amino-thiazole-4-acetic acidUnsubstitutedAcetic acid45.6

The R-configuration and methyl group confer 5-fold greater potency than the S-enantiomer, highlighting stereochemical importance .

Emerging Applications and Clinical Prospects

Drug-Drug Conjugates

Conjugation with cisplatin derivatives via the carboxylic acid group enhances tumor targeting in xenograft models, reducing nephrotoxicity by 60% compared to free cisplatin .

Biomaterial Functionalization

Immobilization on chitosan scaffolds promotes osteoblast proliferation (2.1-fold increase vs. control), suggesting use in bone tissue engineering.

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